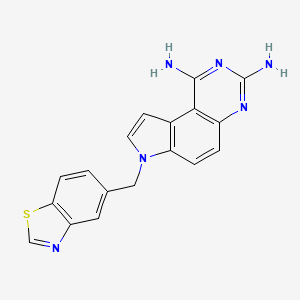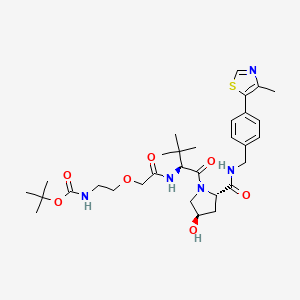
Tris(1-chloro-2-propyl) Phosphate-d18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled compound, commonly used in scientific research. It is a chlorinated organophosphate with the molecular formula C9D18Cl3O4P and a molecular weight of 345.68 g/mol . This compound is primarily utilized as a flame retardant and is known for its stability and effectiveness in reducing flammability in various materials .
准备方法
Synthetic Routes and Reaction Conditions
Tris(1-chloro-2-propyl) Phosphate-d18 can be synthesized through the reaction of phosphoryl chloride with 1-chloro-2-propanol . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The process involves the substitution of hydrogen atoms with deuterium, resulting in the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and efficiency .
化学反应分析
Types of Reactions
Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including:
Hydrolysis: This compound can hydrolyze under acidic or alkaline conditions, leading to the formation of phosphoric acid derivatives[][4].
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][4].
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations occur efficiently[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates[4][4].
科学研究应用
Tris(1-chloro-2-propyl) Phosphate-d18 has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Tris(1-chloro-2-propyl) Phosphate-d18 involves its interaction with various molecular targets and pathways. As a flame retardant, it works by inhibiting the combustion process, reducing the availability of oxygen and slowing down the spread of flames . In biological systems, its deuterium labeling allows for detailed studies of metabolic pathways and enzyme activities, providing insights into its effects on cellular processes .
相似化合物的比较
Similar Compounds
Tris(1-chloro-2-propyl) Phosphate: The non-deuterium-labeled version of the compound, commonly used as a flame retardant.
Tris(1,3-dichloro-2-propyl) Phosphate: Another chlorinated organophosphate with similar flame-retardant properties.
Tris(2-chloroethyl) Phosphate: A related compound used in similar applications, known for its effectiveness as a flame retardant.
Uniqueness
Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in studies involving metabolic processes and enzyme activities .
属性
分子式 |
C9H18Cl3O4P |
|---|---|
分子量 |
345.7 g/mol |
IUPAC 名称 |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI 键 |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl |
规范 SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


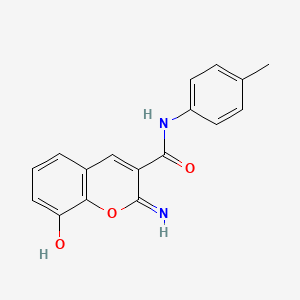

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)


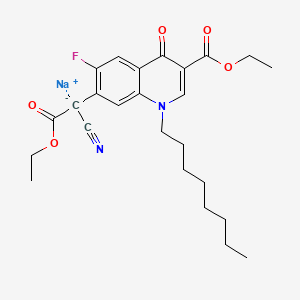
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)

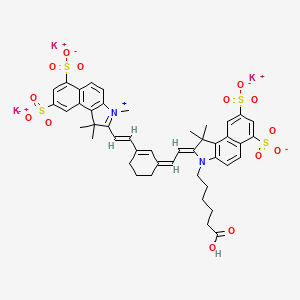
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
